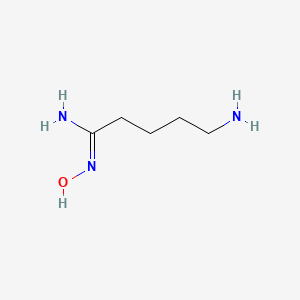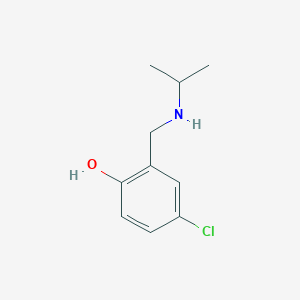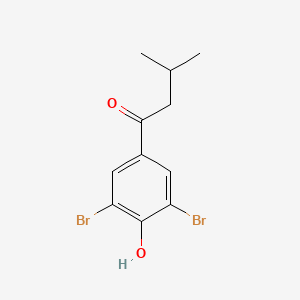![molecular formula C9H9FO2S B13308583 2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which is further bonded to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final step involves the formation of the acetic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
- 2-Fluoro-2-[4-(methylthio)phenyl]acetic acid
- 2-Fluoro-2-[4-(methylsulfonyl)phenyl]acetic acid
Uniqueness
2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of new molecules with desired properties .
Propiedades
Fórmula molecular |
C9H9FO2S |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO2S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Clave InChI |
HNNLRQONDFOALT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)


![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)
![1-[2-(1H-1,2,4-Triazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13308542.png)


![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)


